molecular formula C13H20N2O3 B2596474 tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate CAS No. 2288709-84-0

tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate

Cat. No.: B2596474
CAS No.: 2288709-84-0
M. Wt: 252.314
InChI Key: IVQSKBQWVDITEZ-UHFFFAOYSA-N
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Description

tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate: is a chemical compound with the molecular formula C13H20N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl carbamate group attached to a 5-methylpyridin-2-yl ether moiety, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with 2-(5-methylpyridin-2-yloxy)ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate is used as an intermediate in the synthesis of complex organic molecules. It serves as a protecting group for amines and is involved in the preparation of N-Boc-protected anilines .

Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. Its structural features make it a valuable tool for probing biological pathways and mechanisms .

Medicine: It is explored for its role in drug development, including the creation of prodrugs and bioactive molecules .

Industry: In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic activity, depending on its structural configuration and the nature of the target. The pathways involved may include covalent binding to active sites, competitive inhibition, or allosteric modulation .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-{2-[(5-methylpyridin-2-yl)oxy]ethyl}carbamate is unique due to its combination of a tert-butyl carbamate group and a 5-methylpyridin-2-yl ether moiety. This structural arrangement imparts distinct reactivity and functional properties, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research .

Properties

IUPAC Name

tert-butyl N-[2-(5-methylpyridin-2-yl)oxyethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3/c1-10-5-6-11(15-9-10)17-8-7-14-12(16)18-13(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQSKBQWVDITEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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